molecular formula C9H17N B1589385 trans-Decahydroisoquinoline CAS No. 2744-09-4

trans-Decahydroisoquinoline

Cat. No.: B1589385
CAS No.: 2744-09-4
M. Wt: 139.24 g/mol
InChI Key: NENLYAQPNATJSU-IUCAKERBSA-N
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Description

trans-Decahydroisoquinoline is a stereoisomer of decahydroisoquinoline, a saturated heterocyclic compound It is characterized by its bicyclic structure, which includes a six-membered ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-Decahydroisoquinoline typically involves the hydrogenation of isoquinoline derivatives. One common method is the catalytic hydrogenation of isoquinoline using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The reaction proceeds as follows:

Isoquinoline+H2Pd/CThis compound\text{Isoquinoline} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} Isoquinoline+H2​Pd/C​this compound

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: trans-Decahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen or carbon atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Ketones or aldehydes.

    Reduction: More saturated derivatives.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

trans-Decahydroisoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: It serves as a scaffold for the development of bioactive compounds, including enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, analgesic, and antitumor activities.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

    Decahydroquinoline: Another saturated heterocyclic compound with a similar structure but different stereochemistry.

    Tetrahydroisoquinoline: A partially saturated derivative of isoquinoline with different chemical properties.

    Piperidine: A six-membered nitrogen-containing heterocycle with similar reactivity but a simpler structure.

Uniqueness: trans-Decahydroisoquinoline is unique due to its specific stereochemistry, which can impart distinct biological activities and chemical reactivity compared to its isomers and related compounds. This makes it a valuable compound in the development of stereoselective synthesis and chiral drug design.

Properties

IUPAC Name

(4aS,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-2-4-9-7-10-6-5-8(9)3-1/h8-10H,1-7H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENLYAQPNATJSU-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2CNCC[C@@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454534
Record name trans-Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2744-09-4
Record name trans-Decahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-Decahydroisoquinoline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In this invention, when synthetic isoquinoline or refined coal tar isoquinoline or partially hydrogenated isoquinoline is used as the raw material, it is hydrogenated in its unmodified form in the presence of a ruthenium catalyst to produce decahydroisoquinoline.
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hydrogenated isoquinoline
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raw material
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Synthesis routes and methods II

Procedure details

In an autoclave, 120 g (0.93 mol) of the aforementioned desulfurized isoquinoline 6 g of 5% ruthenium-carbon (Ru/C) catalyst were subjected to hydrogenation at a temperature of 180° C. under a hydrogen pressure of 140 kg/cm2 ·G for 60 hours. The total amount of hydrogen absorbed during the reaction was 4.9 moles and the molar ratio of the absorbed hydrogen to isoquinoline was 5.3. The reaction mixture obtained after separation of the catalyst by filtration was analyzed by gas chromatography. It was found to contain 88% of decahydroisoquinoline. By distilling this reaction mixture, 98 g (76% in yield) of decahydroisoquinoline (197° C. to 210° C. fraction) was obtained. The trans/cis ratio of this decahydroisoquinoline was found to be 6/4.
Quantity
120 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-Decahydroisoquinoline
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trans-Decahydroisoquinoline
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trans-Decahydroisoquinoline
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trans-Decahydroisoquinoline
Reactant of Route 5
trans-Decahydroisoquinoline
Reactant of Route 6
trans-Decahydroisoquinoline

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